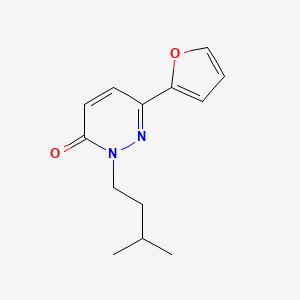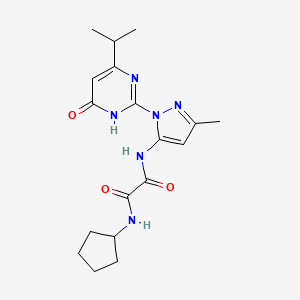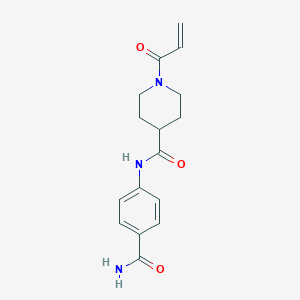![molecular formula C10H19Cl2N3O B2409711 4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride CAS No. 1969288-74-1](/img/structure/B2409711.png)
4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine and pyrazole rings, as well as the methoxymethyl and methyl groups attached to these rings . The exact structure would depend on the specific locations of these groups on the rings.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine and pyrazole rings can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule and their arrangement .Applications De Recherche Scientifique
Structural Analysis and Ligand Design
Functionalized Ligands Synthesis : A functionalized ligand similar to the chemical compound was synthesized and structurally analyzed using spectral, elemental, and X-ray diffraction data. This research highlights the potential use of such compounds in ligand design for various applications (Meskini et al., 2011).
PDE9A Inhibitor for Cognitive Disorders : A compound structurally related to the specified chemical was identified as a novel PDE9A inhibitor with potential applications in treating cognitive disorders. This showcases the use of such compounds in the development of new drugs for neurological conditions (Verhoest et al., 2012).
Antimicrobial Activity : Similar compounds have been synthesized and screened for antimicrobial activity, indicating the potential of such chemical structures in developing new antimicrobial agents (Kumar et al., 2012).
Antiviral Properties : Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, structurally related to the compound , has demonstrated notable antiviral properties, suggesting the potential use of such compounds in antiviral drug development (Munier-Lehmann et al., 2015).
Ligand Scaffolds for Metal Complexes : The synthesis of functional pyrazole derivatives related to the compound has been reported, with implications for their use as ligand scaffolds in the assembly of bimetallic complexes. This demonstrates the compound's relevance in coordination chemistry and material science (Röder et al., 2001).
Cancer Treatment : A compound similar to the specified chemical showed potential as an Aurora kinase inhibitor, which may be useful in cancer treatment. This indicates the compound's potential application in oncology (ヘンリー,ジェームズ, 2006).
Anticancer and Antimicrobial Agents : Novel compounds structurally related to the specified chemical have been synthesized and evaluated as potential antimicrobial and anticancer agents, showcasing the compound's relevance in these medical fields (Hafez et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2;;/h4,6,9-11H,3,5,7H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFGKBMOHXMH-BZDVOYDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2COC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2COC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

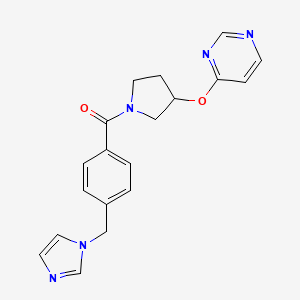
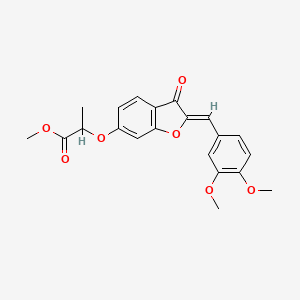
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)
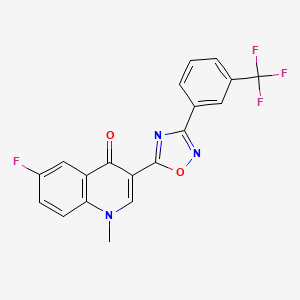
![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)

